N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thieno[2,3-c]pyrazole moiety, and various functional groups such as cyclohexylamino, trifluoromethyl, and carboxamide. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsThe final steps often involve functional group modifications to introduce the cyclohexylamino, trifluoromethyl, and carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups to the pyrazole or thieno[2,3-c]pyrazole rings.
Scientific Research Applications
N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
N-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the trifluoromethyl and thieno[2,3-c]pyrazole moieties. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H23F3N6O2S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H23F3N6O2S/c1-3-29-10-13(15(26-29)18(31)24-11-7-5-4-6-8-11)25-17(30)14-9-12-16(20(21,22)23)27-28(2)19(12)32-14/h9-11H,3-8H2,1-2H3,(H,24,31)(H,25,30) |
InChI Key |
QTYHRSRLUZRQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C |
Origin of Product |
United States |
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